molecular formula C14H19NO2 B12941076 6-(Hexyloxy)-1H-indol-5-ol

6-(Hexyloxy)-1H-indol-5-ol

Cat. No.: B12941076
M. Wt: 233.31 g/mol
InChI Key: MFAMZMVCVDIFFL-UHFFFAOYSA-N
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Description

6-(Hexyloxy)-1H-indol-5-ol: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexyloxy)-1H-indol-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 5-hydroxyindole.

    Alkylation: The hydroxyl group at the 5th position is protected, and the indole ring is subjected to alkylation using hexyl bromide in the presence of a base like potassium carbonate.

    Deprotection: The protecting group is then removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Hexyloxy)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-(Hexyloxy)-1H-indole-5-aldehyde, while reduction can produce 6-(Hexyloxy)-1H-indol-5-amine.

Scientific Research Applications

6-(Hexyloxy)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Hexyloxy)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1H-indol-5-ol: Similar structure but with a methoxy group instead of a hexyloxy group.

    6-Ethoxy-1H-indol-5-ol: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

The presence of the hexyloxy group in 6-(Hexyloxy)-1H-indol-5-ol imparts unique chemical properties, such as increased lipophilicity, which can influence its biological activity and solubility in organic solvents.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-hexoxy-1H-indol-5-ol

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-8-17-14-10-12-11(6-7-15-12)9-13(14)16/h6-7,9-10,15-16H,2-5,8H2,1H3

InChI Key

MFAMZMVCVDIFFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

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